molecular formula C11H13N5O3 B135234 Neplanocin A CAS No. 72877-50-0

Neplanocin A

Cat. No. B135234
CAS RN: 72877-50-0
M. Wt: 263.25 g/mol
InChI Key: XUGWUUDOWNZAGW-VDAHYXPESA-N
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Description

Neplanocin A is a natural product isolated from Streptomyces species, first discovered in the early 1960s. It is a member of the macrolide family, and is a potent inhibitor of protein synthesis. It has been used in research to study the effects of protein synthesis inhibition, as well as to study the effects of antibiotics on bacteria.

Scientific Research Applications

Antiviral and Antitumor Applications
Neplanocin A has been identified as a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, playing a significant role in antiviral and antitumor activities. Its inhibitory effect on AdoHcy hydrolase is thought to be a tight binding inhibition, suggesting its potential in therapeutic applications. Notably, this compound has shown inhibitory effects on vaccinia virus multiplication, possibly due to its interference with S-adenosylmethionine-dependent macromolecular methylation essential for virus particle production. Advanced docking studies and pharmacophore mapping are being performed to improve the binding of this compound derivatives to target enzymes and reduce adverse effects, indicating ongoing efforts to harness its potential more effectively (Sreenubabu, 2016).

Synthetic Advances
The synthesis of this compound derivatives and analogues has been a significant area of research, focusing on creating more efficient methods and exploring the biological activity of these compounds. Innovative approaches have been developed for the synthesis of various Neplanocin derivatives, showing the scientific community's keen interest in exploring its potential further. For instance, novel acyclic this compound analogues have been designed and synthesized, displaying promising antiviral and antitumor activity (Wu & Hong, 2005). Moreover, the total synthesis of (-)-neplanocin A using lithium thiolate-initiated Michael-aldol tandem cyclization reaction has been achieved, highlighting the advancements in synthetic chemistry for this compound (Ono et al., 2001).

Antiviral Properties
Recent studies have identified novel this compound derivatives as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro. These derivatives have shown effectiveness in reducing intracellular HBV RNA levels without inhibiting S-adenosyl-l-homocysteine hydrolase activity, indicating a unique mechanism of action. The selective inhibition of HBV by these this compound derivatives marks them as promising candidates for further development as antiviral agents, showcasing the compound's potential in the fight against viral infections (Toyama et al., 2022).

Mechanism of Action

Target of Action

Neplanocin A primarily targets the enzyme S-Adenosylhomocysteine Hydrolase (AdoHcy hydrolase) . This enzyme plays a crucial role in the biological methylation process, which is involved in a wide variety of biological processes such as modification of DNA, RNA, protein, and phospholipid .

Mode of Action

This compound is a cyclopentenyl analog of adenosine . It acts as a competitive inhibitor of AdoHcy hydrolase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of AdoHcy hydrolase by this compound affects the biological methylation process . This process involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to various substrates. The inhibition of AdoHcy hydrolase leads to an increase in intracellular S-adenosylhomocysteine (AdoHcy), which is a potent inhibitor of AdoMet-dependent methyltransferases .

Pharmacokinetics

It is known that the compound is metabolized in vivo . The metabolism of this compound leads to the formation of stable metabolites

Result of Action

The inhibition of AdoHcy hydrolase by this compound leads to several molecular and cellular effects. It has been observed to be cytotoxic against cultured L5178Y lymphoma cells and exhibited significant antitumor activity in mice bearing L1210 leukemia . Moreover, novel this compound derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Neplanocin A . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Novel Neplanocin A derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro . Although their exact mechanism (target molecule) remains to be elucidated, the novel this compound derivatives are considered promising candidate drugs for inhibition of HBV replication .

Biochemical Analysis

Biochemical Properties

Neplanocin A is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase . This enzyme is responsible for the reversible hydration of S-adenosyl-L-homocysteine into adenosine and homocysteine . The inhibition of AdoHcy hydrolase by this compound leads to the intracellular accumulation of AdoHcy, elevating the ratio of AdoHcy to S-adenosylmethionine (SAM) and inhibiting SAM-dependent methyltransferase .

Cellular Effects

This compound has been observed to be cytotoxic against cultured L5178Y lymphoma cells . It also exhibits significant antitumor activity in mice bearing L1210 leukemia, increasing the life span by 120% at 5 mg/kg/day . Furthermore, this compound effectively downregulates the level of H3K79me2 in MDA-MB-231 TNBC cells by inhibiting DOT1L activity .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of AdoHcy hydrolase . This leads to an increase in the intracellular levels of AdoHcy, which in turn inhibits SAM-dependent methyltransferase . The inhibition of this enzyme disrupts various cellular processes, including gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound forms crystals and is stable at acidic or alkaline pH .

Dosage Effects in Animal Models

It has been reported that this compound exhibits significant antitumor activity in mice bearing L1210 leukemia .

Metabolic Pathways

This compound is involved in the metabolic pathway of AdoHcy . By inhibiting AdoHcy hydrolase, this compound disrupts the conversion of AdoHcy into adenosine and homocysteine .

properties

IUPAC Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWUUDOWNZAGW-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993658
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72877-50-0
Record name (-)-Neplanocin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72877-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neplanocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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